

verbascoside historical discovery 1963

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Compound Focus: Verbascoside

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Historical Discovery and Nomenclature

The following table summarizes the key historical milestones in the initial identification and naming of **verbascoside**.

Year	Event	Research Context
1963	First isolation of verbascoside [1] [2]	Isolated from the plant <i>Verbascum sinuatum</i> L. (Scrophulariaceae) [1] [2].
1968	Isolation of "acteoside" [1] [2]	Isolated from <i>Syringa vulgaris</i> L. (Oleaceae) by Birkofer et al.; later confirmed to be structurally identical to verbascoside [1] [2].
1983	Isolation of "kusaginin" [1] [2]	Reported as a new glycoside from <i>Clerodendron trichotomum</i> (Lamiaceae), also found to be structurally identical to verbascoside [1] [2].

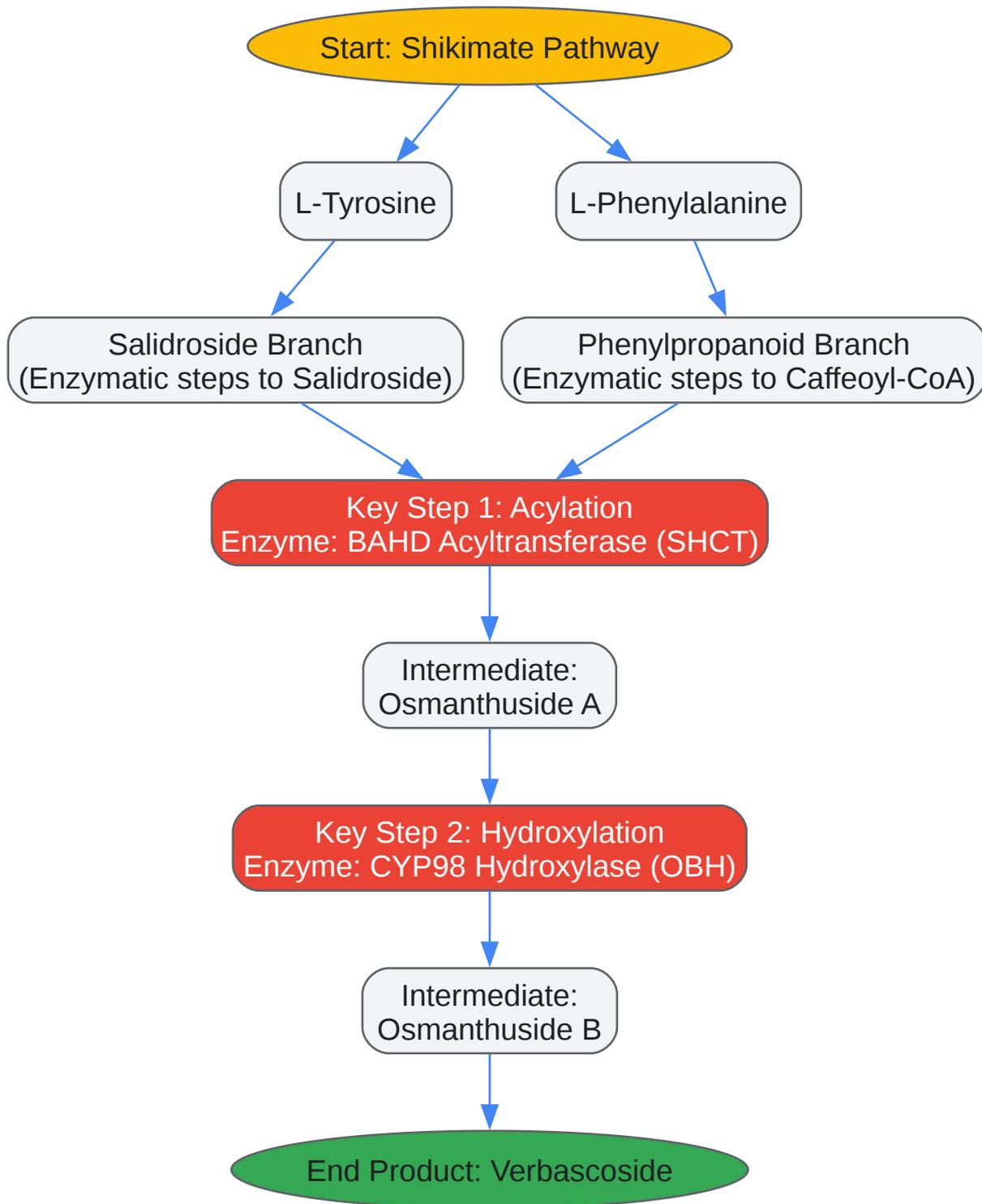
Modern Breakthrough: Complete Biosynthesis Elucidation

For decades, the complete biosynthetic pathway of **verbascoside** remained partially unknown. A pivotal 2023 study successfully identified the two final missing enzymes and achieved the first complete

heterologous biosynthesis in *Escherichia coli* [3] [4].

The complete pathway begins with the aromatic amino acids phenylalanine and tyrosine, produced via the shikimate pathway found in plants and microorganisms [1]. The downstream pathway branches converge through a specific sequence to form **verbascoside**.

Verbascoside Biosynthesis Workflow



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Detailed Experimental Protocol for Pathway Elucidation

The 2023 study employed a combination of transcriptomics and in vitro enzymatic assays to identify and validate the function of the two key enzymes [3].

- **1. Gene Identification via Transcriptome Mining**

- **Objective:** Identify candidate genes involved in the late steps of **verbascoside** biosynthesis.
- **Method:** Researchers analyzed transcriptome data from various Lamiales plant species known to produce **verbascoside**, looking for genes co-expressed with known **verbascoside** biosynthesis genes. They focused on BAHD acyltransferase and CYP98 cytochrome P450 families [3].

- **2. In Vitro Enzymatic Characterization**

- **Objective:** Confirm the biochemical function of the identified candidate genes.
- **Method:** The candidate genes were heterologously expressed in *E. coli* to produce the corresponding enzymes. These purified enzymes were then incubated with their proposed substrates under controlled conditions [3].
- **2.1 SHCT Assay:** The BAHD acyltransferase was incubated with salidroside and caffeoyl-CoA. The reaction mixture was analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the intermediate, osmanthuside A [3].
- **2.2 OBH Assay:** The CYP98 hydroxylase was incubated with the intermediate osmanthuside B. The reaction required NADPH as a co-factor. The formation of the final product, **verbascoside**, was confirmed again via HPLC or LC-MS analysis [3].

- **3. Heterologous Production in E. coli**

- **Objective:** Achieve complete microbial production of **verbascoside** and related compounds.
- **Method:** The entire set of genes for the **verbascoside** pathway, including the newly identified *SHCT* and *OBH*, was introduced into an *E. coli* host. The engineered microorganism was then cultured, and the production of osmanthuside B, **verbascoside**, and ligupurpuroside B in the culture medium was quantified, demonstrating the feasibility of microbial synthesis [3].

Biological Significance and Research Applications

Verbascoside is recognized for a broad spectrum of pharmacological activities. The table below summarizes its core biological properties, which underpin its research and application potential [1] [5] [2].

Property	Reported Effects and Potential Research Applications
Antioxidant	Potent free radical scavenger; can upregulate antioxidant enzymes via the Nrf2 pathway [5].
Anti-inflammatory	Inhibits pro-inflammatory cytokines and mediators; suppresses NF-κB and AP-1 signaling pathways [1] [5] [2].
Antimicrobial	Shows activity against bacteria (e.g., <i>Staphylococcus aureus</i>), fungi, viruses, and protozoa [1] [2].
Neuroprotective	Potential therapeutic applications investigated for Alzheimer's and Parkinson's diseases [1] [2].
Cytotoxic	Demonstrates anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines [1] [2].

The elucidation of its complete biosynthesis pathway has laid the foundation for **verbascoside** production in engineered microorganisms, offering a sustainable and scalable alternative to plant extraction [3] [4]. This is particularly relevant for its application in pharmaceuticals, nutraceuticals, and animal nutrition [5].

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